1-hydroxy-3-[4-(3-methylbut-2-enoxy)phenyl]-4-(2-methylpropyl)pyrrole-2,5-dione
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Overview
Description
1-hydroxy-3-[4-(3-methylbut-2-enoxy)phenyl]-4-(2-methylpropyl)pyrrole-2,5-dione is a complex organic compound with a unique structure that includes a pyrrole ring, an isobutyl group, and a phenyl group substituted with a 3-methyl-2-butenyloxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-hydroxy-3-[4-(3-methylbut-2-enoxy)phenyl]-4-(2-methylpropyl)pyrrole-2,5-dione typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Introduction of the Isobutyl Group: The isobutyl group can be introduced via alkylation reactions using isobutyl halides in the presence of a strong base.
Attachment of the Phenyl Group: The phenyl group with the 3-methyl-2-butenyloxy substituent can be attached through a Friedel-Crafts alkylation reaction, where the phenyl ring is alkylated using an appropriate alkylating agent in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isobutyl and 3-methyl-2-butenyloxy groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups in the pyrrole ring, converting them to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents in the presence of catalysts.
Major Products
Oxidation: Products include alcohols, aldehydes, and carboxylic acids.
Reduction: Products include hydroxyl derivatives of the original compound.
Substitution: Products vary depending on the substituents introduced to the phenyl ring.
Scientific Research Applications
1-hydroxy-3-[4-(3-methylbut-2-enoxy)phenyl]-4-(2-methylpropyl)pyrrole-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and infections.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-hydroxy-3-[4-(3-methylbut-2-enoxy)phenyl]-4-(2-methylpropyl)pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory pathways, such as cyclooxygenase and nuclear factor-kappa B.
Pathways Involved: It may modulate the production of inflammatory mediators like prostaglandins and cytokines, thereby exerting its anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
3-Isobutyl-4-[4-(3-methyl-2-butenyloxy)phenyl]furan-2,5-dione: A structurally similar compound with a furan ring instead of a pyrrole ring.
3-Isobutyl-4-[4-(3-methyl-2-butenyloxy)phenyl]-1H-pyrrole-2,5-dione: A similar compound without the hydroxyl group on the pyrrole ring.
Uniqueness
1-hydroxy-3-[4-(3-methylbut-2-enoxy)phenyl]-4-(2-methylpropyl)pyrrole-2,5-dione is unique due to the presence of the hydroxyl group on the pyrrole ring, which may confer additional reactivity and biological activity compared to its analogs.
Properties
CAS No. |
656830-26-1 |
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Molecular Formula |
C19H23NO4 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
1-hydroxy-3-[4-(3-methylbut-2-enoxy)phenyl]-4-(2-methylpropyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C19H23NO4/c1-12(2)9-10-24-15-7-5-14(6-8-15)17-16(11-13(3)4)18(21)20(23)19(17)22/h5-9,13,23H,10-11H2,1-4H3 |
InChI Key |
OJSZXJGYUVZRNU-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=C(C(=O)N(C1=O)O)C2=CC=C(C=C2)OCC=C(C)C |
Canonical SMILES |
CC(C)CC1=C(C(=O)N(C1=O)O)C2=CC=C(C=C2)OCC=C(C)C |
Synonyms |
3-IMBPPD cpd 3-Isobutyl-4-(4-(3-methyl-2-butenyloxy)phenyl)-1H-pyrrol-1-ol-2,5-dione |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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